Product packaging for (3E,5E)-tridecadienoic acid(Cat. No.:)

(3E,5E)-tridecadienoic acid

Cat. No.: B1236726
M. Wt: 210.31 g/mol
InChI Key: PTYZGNZCLHAQEB-BNFZFUHLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Research on conjugated fatty acids often focuses on their unique biological activities, such as their role as potential markers for lipid peroxidation or as intermediates in biosynthetic pathways . (3E,5E)-tridecadienoic acid is a conjugated dienoic fatty acid characterized by its specific double bond geometry and 13-carbon chain length. It serves as a valuable analytical standard and chemical intermediate for researchers in lipid chemistry and synthetic organic chemistry. Studies on analogous conjugated octadecadienoic acids have shown their importance in activating cytoprotective gene pathways via the Antioxidant Response Element (ARE), which is dependent on transcription factor NRF2 and PI3-kinase signaling . The precise structure of this compound makes it a compound of interest for investigating structure-activity relationships, developing new synthetic methodologies, and exploring its potential effects in cellular models. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O2 B1236726 (3E,5E)-tridecadienoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(3E,5E)-trideca-3,5-dienoic acid

InChI

InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h8-11H,2-7,12H2,1H3,(H,14,15)/b9-8+,11-10+

InChI Key

PTYZGNZCLHAQEB-BNFZFUHLSA-N

SMILES

CCCCCCCC=CC=CCC(=O)O

Isomeric SMILES

CCCCCCC/C=C/C=C/CC(=O)O

Canonical SMILES

CCCCCCCC=CC=CCC(=O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 3e,5e Tridecadienoic Acid

Elucidation of Precursor Molecules and Metabolic Origin

The carbon backbone of all fatty acids is constructed from simple, two- or three-carbon precursor units. The nature of the initial "primer" molecule determines whether the final fatty acid has an even or odd number of carbon atoms.

The acetate (B1210297) pathway, also known as the polyketide pathway, is the fundamental route for the synthesis of most fatty acids. wikipedia.org This process begins with acetyl-coenzyme A (acetyl-CoA), a two-carbon molecule primarily derived from the breakdown of carbohydrates via glycolysis. wikipedia.orgijrpr.com In the first committed step, acetyl-CoA is carboxylated to form malonyl-CoA. sips.org.in

The synthesis of the fatty acid chain then proceeds through a repeating cycle of four reactions where a two-carbon unit from malonyl-CoA is added, with the carboxyl group being lost as CO2. sips.org.in In typical fatty acid synthesis, acetyl-CoA serves as the initial primer molecule. Subsequent additions of two-carbon units from malonyl-CoA result in the formation of an even-chained fatty acid, such as the 16-carbon palmitic acid. wikipedia.org

The biosynthesis of an odd-chain fatty acid like (3E,5E)-tridecadienoic acid (a C13 acid) necessitates a different starting point. Instead of the two-carbon acetyl-CoA, a three-carbon molecule, propionyl-CoA, serves as the primer. Research has shown that odd-chain fatty acids (OCFAs) can be synthesized endogenously from propionate. nih.gov Propionate can be derived from various sources, including the gut microbiome's fermentation of dietary fiber. nih.gov

Once propionyl-CoA is available, the fatty acid synthase machinery extends the chain by adding two-carbon units from malonyl-CoA in successive cycles. To achieve a 13-carbon chain, a single propionyl-CoA (C3) primer would undergo five cycles of elongation, each adding a C2 unit from malonyl-CoA. This process results in the formation of a saturated 13-carbon fatty acid, tridecanoic acid, which must then be modified to introduce the characteristic double bonds of this compound.

Table 1: Precursor Molecules in Fatty Acid Synthesis

Fatty Acid TypePrimer MoleculeElongation UnitResulting Chain LengthExample Product
Even-ChainAcetyl-CoA (C2)Malonyl-CoA (adds C2)Even (e.g., 16, 18)Palmitic Acid (16:0)
Odd-ChainPropionyl-CoA (C3)Malonyl-CoA (adds C2)Odd (e.g., 13, 15, 17)Tridecanoic Acid (13:0)

Enzymatic Mechanisms of Desaturation and Elongation

The creation of this compound from its saturated precursor, tridecanoic acid, requires specific enzymes to introduce double bonds (desaturation) at precise locations and with specific stereochemistry. This process is often seen in the biosynthesis of insect pheromones, where a vast diversity of fatty acid structures is generated. nih.govfrontiersin.orgcore.ac.uk

Fatty acyl-CoA desaturases are enzymes that introduce double bonds into acyl chains at specific positions. nih.govharvard.edu They are categorized based on the position where they create the double bond. The formation of this compound would require desaturase activity at the Δ3 and Δ5 positions.

Desaturases that act near the carboxyl end of the fatty acid are known as "front-end" desaturases, a group that includes Δ4, Δ5, and Δ6 desaturases. nih.gov The identification of Δ5 desaturases has been reported, particularly in the context of insect pheromone biosynthesis. For instance, Δ5 desaturases have been identified in the insect Streltzoviella insularis that catalyze the conversion of a C16 acyl-CoA into a C16:1Δ5 fatty acid. frontiersin.org While the substrate chain length differs, this confirms the existence of enzymes capable of introducing a double bond at the Δ5 position. The creation of the two conjugated double bonds could occur through the consecutive actions of two separate desaturases or via a single bifunctional enzyme.

Table 2: Examples of Characterized Fatty Acid Desaturases

Desaturase TypeFunctionCommon SubstratesRelevance
Δ9-DesaturaseIntroduces a double bond at the 9th carbon from the carboxyl end.Palmitoyl-CoA (16:0), Stearoyl-CoA (18:0)Common in most organisms for producing monounsaturated fatty acids like oleic acid. frontiersin.orgijs.si
Δ5-DesaturaseIntroduces a double bond at the 5th carbon from the carboxyl end.C16:CoAIdentified in insects for pheromone biosynthesis; a key enzymatic step required for this compound. frontiersin.org
Δ11-DesaturaseIntroduces a double bond at the 11th carbon from the carboxyl end.C12-C16 acyl-CoAsCrucial for the biosynthesis of many moth sex pheromones. core.ac.ukharvard.edu

Fatty acid elongases are a family of enzymes (Elovl) that carry out the initial, rate-limiting condensation step in the fatty acid elongation cycle. nih.govnih.gov This cycle extends the fatty acid chain by two carbons using malonyl-CoA as the donor. ijs.sigsartor.org The entire elongation process involves four sequential reactions: condensation, reduction, dehydration, and a second reduction. ijs.si

Different elongase enzymes exhibit specificity for substrates of varying chain lengths and degrees of unsaturation. nih.govspringermedizin.de The biosynthesis of a C13 fatty acid starting from a C3 propionyl-CoA primer would require five passes through the elongation cycle, each orchestrated by the fatty acid synthase and its associated elongase activities. Elongases are crucial in creating the wide variety of fatty acids found in nature, including the very-long-chain fatty acids essential for cellular functions. springermedizin.demdpi.com

Table 3: The Fatty Acid Elongation Cycle

StepEnzyme/SystemFunctionCofactor
1. CondensationFatty Acid Elongase (ELOVL)Adds two carbons from malonyl-CoA to the acyl-CoA chain.-
2. Reductionβ-ketoacyl-CoA reductaseReduces the β-keto group to a hydroxyl group.NADPH
3. Dehydrationβ-hydroxyacyl-CoA dehydrataseRemoves a water molecule to create a double bond.-
4. ReductionEnoyl-CoA reductaseReduces the double bond to form a saturated acyl-CoA.NADPH

The designation "(3E,5E)" specifies that both double bonds have a trans (or E for entgegen) geometric configuration. This stereochemistry is not random; it is strictly controlled by the desaturase enzymes responsible for their formation. Desaturase enzymes perform dehydrogenation reactions by removing two hydrogen atoms to introduce a stereospecific double bond between defined carbons of the fatty acyl chain. nih.gov

Different desaturases can produce either cis (Z for zusammen) or trans (E) isomers. frontiersin.org For example, in the synthesis of insect pheromones, distinct Z11- and E11-desaturases have been identified that act on the same substrate to produce different isomers. frontiersin.org The formation of conjugated dienes, where double bonds are separated by a single bond, also involves highly regio- and stereoselective enzymatic steps. nih.govjove.commsu.edu The specific desaturases involved in the biosynthesis of this compound must therefore possess the correct stereochemical control to produce the all-trans conjugated system.

Pathway Intermediates and Branching Points

The biosynthesis of this compound likely originates from the general fatty acid synthesis (FAS) pathway, which builds fatty acid chains through the sequential addition of two-carbon units derived from acetyl-CoA. The formation of the characteristic conjugated double bonds at the third and fifth positions (in the trans configuration) is the key defining feature of its biosynthesis.

The immediate precursor to this compound is likely a saturated or partially unsaturated C13 fatty acid. The introduction of the conjugated double bonds could occur through several potential mechanisms, drawing parallels from the biosynthesis of other conjugated fatty acids like conjugated linoleic acid (CLA). animbiosci.orgresearchgate.netaocs.org

A crucial branching point in the metabolic pathway would be the diversion of a C13 acyl-ACP (acyl carrier protein) or acyl-CoA intermediate from the standard fatty acid elongation or degradation pathways towards a specialized desaturation and isomerization pathway.

Plausible Pathway Intermediates:

IntermediateDescription
Tridecanoyl-ACPA saturated 13-carbon fatty acid attached to an acyl carrier protein, a common intermediate in bacterial fatty acid synthesis.
cis-Monounsaturated C13 fatty acidAn intermediate with a single double bond, which could be a substrate for a subsequent desaturase or isomerase.
Hydroxy fatty acid intermediatesHydroxylated fatty acids could be precursors that undergo dehydration to form the conjugated double bonds.

Comparative Biosynthetic Routes Across Diverse Organisms

The synthesis of fatty acids exhibits significant diversity between prokaryotes and eukaryotes, suggesting that the formation of this compound could follow different routes in these domains of life.

Prokaryotic Biosynthetic Divergence

In bacteria, fatty acid synthesis is typically carried out by the Type II fatty acid synthase (FASII) system, which consists of a series of discrete, monofunctional enzymes. cdnsciencepub.com The formation of unsaturated fatty acids in prokaryotes can occur via either an anaerobic or an aerobic pathway.

The synthesis of this compound in bacteria could potentially involve:

A specialized desaturase/isomerase system: Bacteria are known to possess enzymes that can introduce conjugated double bonds. For instance, some rumen bacteria can convert linoleic acid to conjugated linoleic acid through the action of a linoleate (B1235992) isomerase. animbiosci.orgresearchgate.net A similar enzymatic system could be responsible for producing this compound from a suitable C13 precursor.

Modification of a polyketide synthesis-like pathway: Some bacterial polyunsaturated fatty acids are synthesized via a pathway that resembles polyketide synthesis. asm.org It is conceivable that a modified version of such a pathway could produce this compound.

Eukaryotic Metabolic Analogues

Eukaryotes utilize a large, multifunctional Type I fatty acid synthase (FASI) for de novo fatty acid synthesis. oup.com The synthesis of polyunsaturated fatty acids in eukaryotes typically involves a series of desaturase and elongase enzymes located in the endoplasmic reticulum and plastids. numberanalytics.comrsc.orgnih.gov

In eukaryotes, the biosynthesis of this compound, a medium-chain fatty acid, could be analogous to the synthesis of other specialized fatty acids:

Action of specific desaturases: Eukaryotic cells possess a variety of desaturase enzymes that introduce double bonds at specific positions in the fatty acid chain. numberanalytics.comnih.gov A combination of desaturases, possibly with isomerase activity, could act on a C13 fatty acid to generate the conjugated double bond system. The synthesis of some conjugated linolenic acids in plants is catalyzed by "conjugase" enzymes, which are homologs of oleate (B1233923) desaturases. nih.gov

Mitochondrial Fatty Acid Synthesis (mtFAS): Eukaryotic mitochondria have their own fatty acid synthesis pathway (mtFAS), which is responsible for producing octanoic acid, a precursor for lipoic acid synthesis. elifesciences.org While its primary role is not the production of a wide range of fatty acids, it highlights the capacity of organelles to host specialized fatty acid synthesis.

Regulatory Mechanisms of Biosynthesis

The synthesis of fatty acids is a highly regulated process to ensure cellular homeostasis. The production of this compound would likely be under tight transcriptional and post-translational control.

Transcriptional Control of Biosynthetic Genes

The genes encoding the enzymes for this compound biosynthesis are expected to be regulated at the transcriptional level in response to cellular needs and environmental cues.

Prokaryotic Regulation:

In bacteria, the transcription of fatty acid biosynthetic genes is often controlled by global regulators.

RegulatorOrganism(s)Function
FadREscherichia coliA dual-function regulator that represses fatty acid degradation genes and activates genes for unsaturated fatty acid biosynthesis. nih.govresearchgate.net
FapRBacillus subtilisA repressor of fatty acid and phospholipid biosynthesis genes, with its activity being modulated by malonyl-CoA levels.
FabTStreptococcus pneumoniaeA repressor of fatty acid biosynthesis genes. researchgate.net

The expression of genes specific to this compound synthesis would likely be integrated into these existing regulatory networks. For instance, the synthesis of omega-3 polyunsaturated fatty acids in some marine bacteria is regulated by a novel transcriptional regulator, PfaF, independently of the canonical FadR and FabR regulators. asm.org

Eukaryotic Regulation:

In eukaryotes, the transcription of genes involved in fatty acid metabolism is controlled by transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs). numberanalytics.com These factors respond to hormonal and nutritional signals to modulate the expression of lipogenic enzymes.

Post-Translational Modification of Key Enzymes

Post-translational modifications (PTMs) provide a rapid and dynamic mechanism for regulating enzyme activity. The enzymes involved in the biosynthesis of this compound are likely subject to such modifications.

Key enzymes in fatty acid synthesis, particularly desaturases, are known to be regulated by PTMs.

Phosphorylation: This common modification can alter the activity, stability, and localization of enzymes.

Acetylation: The acetylation of fatty acid synthase (FASN) has been shown to regulate its stability and activity. aocs.org

Ubiquitination: This modification can target enzymes for degradation by the proteasome, thereby controlling their cellular levels.

Studies on plant fatty acid desaturases have revealed that their activity can be regulated at the post-transcriptional and post-translational levels in response to temperature changes, affecting protein turnover rates. nih.govusda.gov For instance, the stability of stearoyl-CoA desaturase 1 (SCD1) is regulated through the endoplasmic reticulum-associated degradation (ERAD) pathway. grantome.com These mechanisms could play a similar role in controlling the levels of enzymes responsible for producing this compound.

Natural Occurrence and Distribution of 3e,5e Tridecadienoic Acid

Microbial Sources and Fermentation Profiles

Detailed studies identifying microbial strains that produce (3E,5E)-tridecadienoic acid are not available in the current body of scientific literature. Research on microbial fatty acid production tends to focus on more common short-chain and long-chain fatty acids with established industrial or biological significance.

As of the latest available data, no specific bacterial strains have been identified as producers of this compound. While bacteria are known to produce a vast array of fatty acids, including conjugated linoleic acids, the biosynthesis of this specific tridecadienoic acid isomer has not been reported.

Similarly, the identification of this compound as a metabolic endpoint in fungi and yeast has not been documented. Fungal and yeast metabolic pathways are known to generate a diverse range of secondary metabolites, including various fatty acids, but this particular compound is not among those that have been characterized.

Due to the lack of identified microbial producers, there is no research available on the optimization of fermentation conditions for the production of this compound. Research in this area is contingent on the initial discovery of a producing microorganism.

Plant Metabolite Profiling

Metabolomic studies in the plant kingdom have yet to specifically identify this compound as a naturally occurring compound within any plant species.

There are no published reports detailing the identification of this compound in specific plant species. Plant lipidomics has uncovered a wide variety of fatty acids, but this C13 dienoic acid is not among them.

Consequently, without the identification of the compound in any plant, there is no information regarding its tissue-specific accumulation patterns.

Animal Biological Matrices (Excluding Human Clinical Data)

The presence of this compound in the animal kingdom has been primarily elucidated through advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), in the field of metabolomics. These studies have pinpointed the compound in specific biological fluids and tissues of the model organism Mus musculus (the house mouse).

Occurrence in Model Organism Tissues and Fluids

Research cataloged in the NIH's Metabolomics Workbench has documented the detection of this compound in mice under various experimental conditions. These findings indicate that the compound is part of the murine metabolome and its levels may be influenced by physiological and pathological states.

Specifically, two notable studies have identified this fatty acid:

Mesenteric Lymph in a Model of Diet-Induced Diabetes: In a study investigating the effects of a high-fat diet and the drug Celecoxib on the mesenteric lymph lipid profile of mice (Study ID: ST001796), this compound was detected. The mesenteric lymph is a crucial medium for the transport of dietary lipids from the intestine.

Blood in a Model of Lupus: Another study focusing on the lipidomics of lupus-prone mice (Study ID: ST000310) identified this compound in the blood. This suggests a potential association or modulation of this fatty acid in the context of autoimmune conditions.

These findings are significant as they confirm the endogenous presence of this compound in mammalian systems and open avenues for further investigation into its biological relevance in metabolic and inflammatory disorders.

Interactive Data Table: Occurrence of this compound in Mus musculus

Study IDBiological MatrixModel OrganismPathological ContextAnalytical Method
ST001796Mesenteric lymphMus musculusHigh-Fat Diet / DiabetesLC-MS
ST000310BloodMus musculusLupusLC-MS

Non-Human Metabolic Intermediates

Currently, there is a lack of specific scientific literature that explicitly identifies this compound as a direct intermediate in established non-human metabolic pathways. While its presence in biological fluids suggests it is part of the metabolic landscape, its precise origin and fate within animal cells are yet to be fully elucidated.

The metabolism of unsaturated fatty acids in mammals is a complex process involving a series of enzymatic reactions, primarily beta-oxidation. The degradation of dienoic acids, such as tridecadienoic acid, requires auxiliary enzymes to handle the double bonds. It is plausible that this compound could be a transient byproduct of the metabolism of longer-chain polyunsaturated fatty acids or could arise from the modification of other fatty acids. However, without direct experimental evidence, its role as a metabolic intermediate remains speculative. Further research is necessary to determine if this compound is a substrate or product in any specific enzymatic reaction in non-human animals.

Biological Roles and Molecular Mechanisms of 3e,5e Tridecadienoic Acid

Cellular Signaling Pathways Modulation

The interaction of (3E,5E)-tridecadienoic acid with cellular signaling pathways is a critical aspect of its biological function. This includes its binding to intracellular receptors and its effects on the physical properties and organization of cell membranes.

Interaction with Intracellular Receptors

Intracellular receptors, a class of ligand-dependent transcriptional regulatory proteins, are key to mediating the effects of various molecules, including fatty acids. creative-biolabs.com These receptors, such as steroid and thyroid hormone receptors, bind to specific DNA sequences to regulate gene expression. creative-biolabs.com While ligands for these receptors are typically lipophilic substances like hormones and fatty acids, specific interactions of this compound with these receptors are not yet fully detailed in available research. creative-biolabs.com However, predictive models suggest potential interactions.

Predicted Receptor Binding Profile of this compound:

Receptor Predicted Binding Probability (%)
Estrogen Receptor - 49.18%
Androgen Receptor - 58.97%
Thyroid Receptor + 56.83%
Glucocorticoid Receptor - 59.58%
Aromatase - 59.96%
PPAR gamma + 85.08%

Data sourced from predictive models. plantaedb.com

These predictions indicate a higher likelihood of binding to the Thyroid Receptor and Peroxisome Proliferator-Activated Receptor gamma (PPAR gamma), suggesting potential roles in regulating metabolism and cellular differentiation.

Impact on Membrane Fluidity and Function

The composition of fatty acids within cellular membranes is a crucial determinant of their physical properties, including fluidity. nih.gov Unsaturated fatty acids, characterized by the presence of one or more double bonds, introduce kinks into their hydrocarbon chains, which prevents tight packing and thus increases membrane fluidity. savemyexams.com This is particularly true for polyunsaturated fatty acids, which contain multiple double bonds. ebi.ac.uk

Influence on Lipid Raft Dynamics

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins. nih.govgbiosciences.com These dynamic structures serve as platforms for signal transduction by concentrating signaling molecules. nih.gov The lipid composition of the surrounding membrane, including the presence of unsaturated fatty acids, can influence the formation and stability of these rafts. nih.gov

Polyunsaturated fatty acids are known to inhibit the recruitment of certain receptors, like Toll-like receptors (TLRs), to lipid rafts, thereby modulating signaling pathways. nih.gov By increasing membrane fluidity, this compound could potentially disrupt the ordered environment of lipid rafts, thereby influencing the signaling cascades that are initiated within these domains. savemyexams.comnih.gov

Enzyme Activity Modulation

This compound can also exert its biological effects by directly influencing the activity of various enzymes. This can occur through inhibition or activation of specific enzymes, or by serving as a co-factor or substrate in enzymatic reactions.

Inhibition or Activation of Specific Enzymes

Predictive data suggests that this compound may act as an inhibitor for certain enzymes and transporters.

Predicted Enzyme and Transporter Inhibition Profile:

Target Predicted Activity Probability (%)
OATP1B1 inhibitor + 78.98%
OATP1B3 inhibitor - 33.85%
OATP2B1 inhibitor - 85.75%
MATE1 inhibitor - 94.00%
OCT2 inhibitor - 92.50%
BSEP inhibitor - 82.31%
P-glycoprotein inhibitor - 96.90%

Data sourced from predictive models. plantaedb.com

The prediction indicates a high probability of this compound inhibiting the Organic Anion Transporting Polypeptide 1B1 (OATP1B1), a transporter involved in the uptake of various compounds into the liver.

Co-factor or Substrate Roles in Enzymatic Reactions

As a fatty acid, this compound can serve as a substrate for various metabolic enzymes. evitachem.com The initial step in the metabolism of fatty acids often involves their release from membrane lipids by lipases. researchgate.net Subsequently, they can undergo oxidation through enzymatic pathways. researchgate.net

For instance, in the biosynthesis of certain signaling molecules, polyunsaturated fatty acids are oxidized by enzymes like lipoxygenases (LOX) to form hydroperoxy fatty acids. researchgate.net These intermediates are then further converted into a variety of bioactive oxylipins. researchgate.net It is plausible that this compound could be a substrate for such enzymatic pathways, leading to the production of signaling molecules that mediate inflammatory responses or other physiological processes. One study identified 13-oxo-cis-9,trans-11-tridecadienoic acid as a product derived from the enzymatic action of 13-lipoxygenase on a precursor, highlighting a potential metabolic fate for similar tridecadienoic acid structures. biorxiv.org

Interaction with Cellular Structures

The functions of a cell are compartmentalized within various organelles, and the cell's shape and movement are maintained by the cytoskeleton. Bioactive lipids can interact with and modulate the function of these cellular structures.

Mitochondria: Mitochondria are central to cellular energy production through processes like fatty acid β-oxidation. As a fatty acid, this compound can be hypothesized to be a substrate for mitochondrial metabolism. Studies on other polyunsaturated fatty acids have shown that they can influence mitochondrial function, including respiratory rates and the expression of genes related to mitochondrial biogenesis. nih.gov However, specific studies detailing the effects of this compound on mitochondrial function are lacking. Research on diabetic animal models has shown that an overload of fatty acids can lead to mitochondrial stress and dysfunction. researchgate.net

Endoplasmic Reticulum (ER): The endoplasmic reticulum is a key site for protein and lipid synthesis. mdpi.com The biosynthesis of fatty acid-derived insect pheromones, a category to which this compound can belong, often involves enzymes located in the ER. bohrium.comnih.gov For instance, fatty acyl-CoA reductases (FARs), which are critical for converting fatty acid precursors into the alcohols that are often pheromone components, are typically localized to the ER. bohrium.comfrontiersin.orgnih.gov This suggests that the ER is a crucial site for the biosynthesis of this compound or its derivatives in pheromone-producing cells. Some natural compounds can induce ER stress, which in turn can trigger cellular apoptosis, a mechanism being explored in cancer therapy. mdpi.com Whether this compound has any role in modulating ER stress is currently unknown.

The cytoskeleton provides structural support to cells and is involved in cell division, motility, and intracellular transport. There is no current scientific literature that directly investigates the impact of this compound on cytoskeletal dynamics. Research on other lipid molecules has demonstrated their ability to influence the organization and function of cytoskeletal proteins, but any such role for this compound remains to be explored.

Inter-species Communication and Ecological Roles

This compound has been identified as a component of insect pheromones, which are chemical signals used for communication between members of the same species. frontiersin.orgnih.gov Pheromones are fundamental to various behaviors in insects, including mating, aggregation, and alarm signaling. frontiersin.orgnih.gov The biosynthesis of these fatty acid-derived pheromones involves a series of enzymatic modifications of common fatty acids. nih.govresearchgate.net

In the context of the plant kingdom, this compound has been detected as a metabolite in the phyllosphere (leaf surface) of the Chinese fir (Cunninghamia lanceolata). nih.gov The composition of phyllosphere metabolites can influence the microbial communities residing on the leaves. A study on Cunninghamia lanceolata showed a correlation between the profile of fatty acids and the abundance of certain bacterial genera, suggesting a role for these compounds in shaping the plant's microbiome. nih.gov This points to a potential role for this compound in inter-species communication between the plant and its associated microorganisms.

The production of specific fatty acids and their derivatives can also be part of a plant's defense mechanism against herbivores and pathogens. biorxiv.org While a direct defensive role for this compound has not been established, its presence as a plant metabolite suggests it could be part of the complex chemical ecology of the organism it is found in.

Enzymology and Genetics of 3e,5e Tridecadienoic Acid Metabolism

Characterization of Biosynthetic Enzymes

The biosynthesis of a specific C13 conjugated dienoic acid like (3E,5E)-tridecadienoic acid is presumed to involve the coordinated action of fatty acid desaturases and elongases, starting from common saturated fatty acid precursors. numberanalytics.comnih.gov

Fatty acid desaturases are a class of enzymes responsible for introducing double bonds into the acyl chains of fatty acids. nih.gov These enzymes are crucial for generating the unsaturated character of molecules like this compound.

Structurally, most desaturases are integral membrane proteins, typically found in the endoplasmic reticulum or plastids. nih.govfrontiersin.org A major breakthrough in understanding their structure was the determination of the crystal structure of a soluble plant Δ9 desaturase from castor bean, which revealed a di-iron center at the catalytic core. researchgate.net This di-iron center is essential for activating molecular oxygen to facilitate the dehydrogenation of the fatty acid substrate. researchgate.netgsartor.org Membrane-bound desaturases, while more challenging to purify and crystallize, are understood to share this fundamental catalytic motif, often characterized by conserved histidine-rich boxes that serve as ligands for the iron atoms. frontiersin.orggsartor.org

Desaturases are classified based on their substrate specificity and the position where they introduce a double bond. While the specific desaturases for this compound synthesis are not identified, the process would likely involve enzymes analogous to known desaturases that act on acyl-CoA or acyl-carrier protein (ACP) substrates. nih.govplos.org

Table 1: Common Classes of Fatty Acid Desaturases and Their Functions

Desaturase Class Typical Substrate(s) Function Cellular Location (Eukaryotes)
Stearoyl-CoA Desaturase (SCD/Δ9) Stearoyl-CoA (18:0), Palmitoyl-CoA (16:0) Creates a cis-Δ9 double bond to form Oleoyl-CoA or Palmitoleoyl-CoA. wikipedia.orgijs.si Endoplasmic Reticulum
Δ6-Desaturase Linoleoyl-CoA (18:2n-6), α-Linolenoyl-CoA (18:3n-3) Creates a cis-Δ6 double bond in polyunsaturated fatty acids (PUFAs). wikipedia.org Endoplasmic Reticulum
Δ5-Desaturase Dihomo-γ-linolenic acid (20:3n-6) Creates a cis-Δ5 double bond, a key step in arachidonic acid synthesis. wikipedia.org Endoplasmic Reticulum

| FAB2 (SAD) | Stearoyl-ACP (18:0-ACP) | Creates a cis-Δ9 double bond on a substrate bound to an acyl-carrier protein (ACP). plos.org | Plastid (Plants) |

Fatty acid elongases are enzyme systems that extend the carbon chain of a fatty acid, typically by adding two-carbon units. numberanalytics.com This process is essential for building a C13 fatty acid from shorter, more common precursors like palmitate (C16), which would subsequently be shortened, or by elongating a shorter-chain fatty acid. The elongation process occurs in the endoplasmic reticulum and mitochondria and involves a four-step cycle: condensation, reduction, dehydration, and a second reduction. nih.govbasicmedicalkey.com

The initial condensation step, catalyzed by an ELOVL (Elongation of Very Long-chain fatty acids) enzyme, is rate-limiting. nih.gov Kinetic studies on various ELOVL enzymes provide insight into their substrate specificities and catalytic efficiencies. For instance, studies on purified human ELOVL6, which is responsible for elongating C16 fatty acids, have determined its kinetic parameters. plos.org Similarly, the activities of rat elongases Elovl2 and Elovl5 have been characterized, showing distinct preferences for C18, C20, and C22 PUFA substrates. plos.org These studies are critical for understanding how the synthesis of specific fatty acid species is controlled.

Table 2: Interactive Kinetic Data for Representative Fatty Acid Elongases Data derived from heterologous expression systems or purified enzymes.

Enzyme Substrate Km (µM) Vmax (pmol/min/µg protein) Organism Reference
ELOVL6 Palmitoyl-CoA (C16:0-CoA) 1.22 0.79 Human plos.org
ELOVL6 Malonyl-CoA 6.46 1.03 Human plos.org
Elovl5 γ-Linolenic acid (C18:3n-6) Not specified Activity demonstrated Rat plos.org
Elovl2 Eicosapentaenoic acid (C20:5n-3) Not specified Activity demonstrated Rat plos.org

The biosynthesis of unsaturated fatty acids is an energy-intensive process requiring specific co-factors.

Desaturation: The desaturase reaction mechanism involves the di-iron catalytic center, molecular oxygen (O₂), and a source of reducing equivalents. gsartor.org In eukaryotes, electrons are transferred from NADH or NADPH via electron carrier proteins, such as cytochrome b5 and its reductase, to the desaturase enzyme. nih.govijs.si The enzyme then uses this reducing power to activate O₂ and abstract hydrogen atoms from the fatty acyl chain, forming a double bond and two molecules of water.

Elongation: The microsomal elongation cycle requires malonyl-CoA as the donor of the two-carbon unit. nih.govbasicmedicalkey.com The synthesis of malonyl-CoA from acetyl-CoA is catalyzed by acetyl-CoA carboxylase (ACC), an enzyme that requires biotin (B1667282) and ATP as co-factors. themedicalbiochemistrypage.org The two reductive steps within the elongation cycle are dependent on NADPH as the electron donor. nih.govplos.org The regulation of ELOVL activity can also be complex; for example, the activity of ELOVL6 is significantly enhanced by the presence of KAR (3-ketoacyl-CoA reductase), the enzyme for the subsequent step, and its co-factor NADPH. plos.org

Catabolic Enzyme Systems

The degradation of this compound would proceed via β-oxidation, but the presence of a conjugated diene system necessitates the involvement of auxiliary enzymes to bypass intermediates that are not substrates for the core pathway. nih.govnih.gov

Standard β-oxidation handles saturated fatty acids. However, when this compound enters the degradation spiral, the first cycle of β-oxidation would yield a 3,5-dienoyl-CoA intermediate. This conjugated system cannot be processed by the standard enoyl-CoA hydratase.

To overcome this, cells employ a specialized enzyme: Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase . This isomerase catalyzes the conversion of the 3,5-dienoyl-CoA into a 2,4-dienoyl-CoA intermediate. nih.gov The resulting 2,4-dienoyl-CoA is a known intermediate in the β-oxidation of common polyunsaturated fatty acids (like linoleic acid) and can be funneled into established alternative degradation routes. nih.govnih.govmdpi.com

Once 2,4-dienoyl-CoA is formed, its further breakdown can proceed via two primary alternative pathways that allow the metabolites to re-enter the main β-oxidation spiral. nih.govresearchgate.net

The Reductase-Dependent Pathway: This is considered the major route in many organisms, from E. coli to mammalian peroxisomes. nih.govmdpi.com It involves two auxiliary enzymes:

2,4-Dienoyl-CoA Reductase: This enzyme uses NADPH to reduce the 2,4-dienoyl-CoA to a trans-3-enoyl-CoA intermediate. mdpi.comresearchgate.net

Δ³,Δ²-Enoyl-CoA Isomerase: This isomerase then converts the trans-3-enoyl-CoA into trans-2-enoyl-CoA, which is a standard substrate for enoyl-CoA hydratase, allowing the β-oxidation cycle to continue. nih.govnih.gov

The Hydratase/Epimerase Pathway: This alternative route bypasses the need for a reductase.

The 2,4-dienoyl-CoA intermediate undergoes another round of β-oxidation, leading to a 2-enoyl-CoA that is hydrated by enoyl-CoA hydratase to an R-3-hydroxyacyl-CoA. researchgate.net

Since the core β-oxidation pathway requires the S-stereoisomer, this R-intermediate must be epimerized. This is accomplished either directly by a 3-hydroxyacyl-CoA epimerase or indirectly by the sequential action of two different enoyl-CoA hydratases that effectively convert the R-isomer to the S-isomer. nih.govresearchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Acetyl-CoA
α-Linolenoyl-CoA
Arachidonic acid
Biotin
Cytochrome b5
Dihomo-γ-linolenic acid
Eicosapentaenoic acid
Linoleoyl-CoA
Malonyl-CoA
NADH
NADPH
Oleoyl-CoA
Palmitate
Palmitoleoyl-CoA
Palmitoyl-CoA
Stearoyl-ACP

Genetic Engineering and Pathway Reconstruction

The targeted synthesis of specific fatty acids, such as this compound, through microbial fermentation or plant-based systems necessitates sophisticated genetic engineering and pathway reconstruction. While the natural occurrence and biosynthesis of this compound are not extensively documented, principles of metabolic engineering provide a clear framework for its potential production in engineered host organisms. This involves the strategic introduction of heterologous genes, precise modification of native metabolic networks, and detailed analysis of metabolic fluxes to optimize production.

Metabolic Flux Analysis in Engineered Strains

Metabolic flux analysis (MFA) is a critical tool for quantifying the rates of metabolic reactions within a cell, providing a detailed snapshot of how carbon is distributed among various pathways. nih.govnih.gov In the context of engineering a strain for this compound production, MFA would be indispensable for identifying metabolic bottlenecks and competing pathways that divert carbon away from the desired product. frontiersin.orgresearchgate.net

By using 13C-labeling experiments, researchers can trace the flow of carbon from a labeled substrate, such as glucose, through the central carbon metabolism and into the fatty acid biosynthesis pathway. frontiersin.orgosti.gov This allows for the precise calculation of intracellular fluxes. For instance, MFA can reveal the efficiency of acetyl-CoA and NADPH supply, which are crucial precursors for fatty acid synthesis. nih.gov Studies have shown that redirecting carbon flux towards these precursors can significantly enhance fatty acid production. frontiersin.org

In an engineered strain producing this compound, MFA could be used to:

Quantify the flux towards propionyl-CoA: This would help in optimizing the expression of enzymes involved in its synthesis.

Identify carbon sinks: MFA can pinpoint reactions that compete for key precursors like malonyl-CoA and NADPH. For example, in S. cerevisiae, knocking out the glycerol-3-phosphate dehydrogenase gene (GPD1) was shown by flux analysis to increase the carbon available for fatty acid production. frontiersin.org

Guide further engineering strategies: By identifying pathways with significant flux that compete with the target pathway, new gene knockout or downregulation targets can be identified to channel more carbon towards this compound. nih.gov

The table below illustrates hypothetical flux data in an engineered S. cerevisiae strain before and after optimization for medium-chain fatty acid production, based on findings from general fatty acid engineering studies.

Metabolic Flux (mmol/gDCW/h) Initial Strain Optimized Strain Engineering Strategy
Glucose Uptake Rate1010-
Flux to Acetyl-CoA3.55.0Overexpression of ACL
Flux to Malonyl-CoA1.52.5Overexpression of ACC1
Flux to Competing Pathway (e.g., Glycerol)2.00.5Knockout of GPD1
Flux to Medium-Chain Fatty Acid0.51.8Overexpression of specific thioesterase

Data is hypothetical and for illustrative purposes.

CRISPR/Cas9 Applications in Fatty Acid Pathway Modification

The CRISPR/Cas9 system has revolutionized genetic engineering due to its simplicity, efficiency, and multiplexing capabilities. nih.gov In the context of producing this compound, CRISPR/Cas9 would be a powerful tool for precisely modifying the host genome to enhance production. frontiersin.org

Key applications of CRISPR/Cas9 in this context would include:

Gene Knockouts: Competing pathways that drain precursors for fatty acid synthesis can be permanently inactivated. For example, deleting genes involved in fatty acid degradation (β-oxidation) is a common strategy to increase the accumulation of free fatty acids. plos.org In plants, knocking out the FAD2 and FAE1 genes using CRISPR/Cas9 has been shown to significantly alter the fatty acid profile, increasing the content of oleic acid. nih.govresearchgate.net

Gene Downregulation (CRISPRi): For essential genes that cannot be completely knocked out, CRISPR interference (CRISPRi) can be used to downregulate their expression. This allows for fine-tuning of metabolic fluxes. For instance, the expression of competing endogenous fatty acid synthases could be repressed to favor the production of the C13 backbone.

Gene Integration: CRISPR/Cas9 can be used to integrate the heterologous genes required for this compound biosynthesis into specific loci within the host genome, ensuring stable expression.

Promoter Engineering: The expression levels of key biosynthetic genes can be optimized by editing their promoter regions to either enhance or decrease transcription rates.

The following table provides examples of genes that could be targeted by CRISPR/Cas9 to improve the production of medium-chain unsaturated fatty acids in different organisms.

Target Gene Organism CRISPR/Cas9 Strategy Expected Outcome
fadDE. coliKnockoutBlock fatty acid degradation
FAD2Brassica napusKnockoutIncrease oleic acid content
POX1S. cerevisiaeKnockoutInhibit β-oxidation
PsLOX2Pisum sativumKnockoutAlter fatty acid and flavor profiles frontiersin.org

By combining the heterologous expression of a tailored biosynthetic pathway with metabolic flux analysis and precise genome editing using CRISPR/Cas9, it is theoretically feasible to engineer microbial or plant systems for the efficient and specific production of this compound.

Advanced Analytical and Characterization Methodologies for 3e,5e Tridecadienoic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone for isolating (3E,5E)-tridecadienoic acid from complex biological matrices. The choice of technique depends on the sample's nature and the analytical goals.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing fatty acids. phcog.com Method development for this compound often involves a reverse-phase approach, where a nonpolar stationary phase is paired with a polar mobile phase. phcog.comresearchgate.net

A typical HPLC method for separating fatty acids, which could be adapted for this compound, might employ a C18 column. phcog.comresearchgate.netsciencescholar.us The mobile phase often consists of a mixture of an aqueous component, like water with a pH modifier such as formic acid or acetic acid, and an organic solvent, commonly acetonitrile (B52724) or methanol (B129727). elementlabsolutions.comrsc.org Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently used to achieve optimal separation of fatty acids with varying polarities. rsc.org Detection is commonly performed using a UV detector, as the conjugated double bonds in this compound absorb UV light. mdpi.com

For method validation, parameters such as linearity, precision, accuracy, and limits of detection and quantification are assessed to ensure the method is reliable and reproducible. phcog.comsciencescholar.usjuniperpublishers.com

Table 1: Illustrative HPLC Method Parameters for Fatty Acid Analysis

Parameter Example Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase A 0.1% Formic acid in Water rsc.org
Mobile Phase B Acetonitrile rsc.org
Flow Rate 1.0 mL/min researchgate.netsciencescholar.us
Detection UV at an appropriate wavelength

| Injection Volume | 10 µL sciencescholar.us |

Gas Chromatography (GC) for Fatty Acid Methyl Esters (FAMEs)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Since fatty acids are generally not volatile enough for direct GC analysis, they are first converted into their more volatile Fatty Acid Methyl Esters (FAMEs). gcms.czjfda-online.com This derivatization is a critical step and can be achieved through acid- or base-catalyzed esterification. jfda-online.com For instance, a common method involves using methanolic sodium hydroxide (B78521) followed by boron trifluoride in methanol. gcms.cz

The resulting FAMEs are then separated on a capillary GC column, often a polar stationary phase like those used for FAME analysis (e.g., SP®-2560). sigmaaldrich.com The separation is based on the boiling points and polarities of the FAMEs. A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. mdpi.comgcms.cz High-resolution capillary columns are capable of separating a large number of FAMEs in a single run. nih.gov

Table 2: Typical GC-FID Conditions for FAME Analysis

Parameter Example Condition
Column SP®-2560 (e.g., 200 m x 0.25 mm, 0.20 µm) sigmaaldrich.com
Carrier Gas Hydrogen or Helium sigmaaldrich.com
Injector Temperature 250 °C sigmaaldrich.com
Detector Temperature 250 °C (FID) sigmaaldrich.com
Oven Program Isothermal (e.g., 175 °C) or a temperature gradient sigmaaldrich.com

| Injection Mode | Split sigmaaldrich.com |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines advantages of both GC and HPLC, offering high separation efficiency and short analysis times. nih.gov It is particularly well-suited for the analysis of lipids, including free fatty acids, without the need for derivatization. nih.govdiva-portal.org SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol to enhance elution strength. mdpi.comlu.se

SFC can be coupled with various detectors, including UV, Evaporative Light Scattering Detector (ELSD), and Mass Spectrometry (MS). nih.govmdpi.com The technique has been shown to effectively separate free fatty acids in various oils in a very short time. nih.gov For instance, a method using a HSS C18 SB column has been reported to separate several fatty acids in under 3 minutes. mdpi.com

Spectrometric Characterization

Spectrometric techniques are indispensable for the structural confirmation and differentiation of isomers of this compound.

Mass Spectrometry (MS/MS) Fragmentation Patterns and Isomer Differentiation

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS), is a powerful tool for identifying and structurally characterizing fatty acids. Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govlew.ro

For a carboxylic acid like this compound, fragmentation in positive ion mode might involve the loss of a water molecule (H₂O) or the entire carboxyl group (COOH). libretexts.org In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed. diva-portal.orguni.lu The fragmentation pattern of the carbon chain can help in determining the position of the double bonds. Cleavage of bonds adjacent to the double bonds can lead to the formation of resonance-stabilized fragments. chadsprep.com Differentiating between isomers, such as those with different double bond positions or geometries (E/Z), can be challenging but is often achievable by careful analysis of the relative abundances of specific fragment ions. nih.gov The fragmentation of sodiated adducts [M+Na]⁺ can also provide complementary structural information. nih.govresearchgate.net

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 211.16927 153.8
[M+Na]⁺ 233.15121 158.6
[M-H]⁻ 209.15471 151.7
[M+NH₄]⁺ 228.19581 172.1

Data sourced from PubChem CID 5312396. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including the confirmation of double bond positions and stereochemistry in this compound. libretexts.org

¹H NMR spectroscopy provides information about the different types of protons in the molecule based on their chemical shifts. magritek.com For this compound, the olefinic protons (hydrogens attached to the double-bonded carbons) would appear in a characteristic region of the spectrum (typically around 5-6 ppm). magritek.com The coupling patterns (splitting) of these signals can help to determine the E (trans) or Z (cis) geometry of the double bonds.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. magritek.com The chemical shifts of the carbons involved in the double bonds and the carboxylic acid carbon are particularly diagnostic.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity between protons and carbons, respectively, thereby confirming the complete structure of the fatty acid. magritek.com For example, a COSY spectrum would show correlations between adjacent protons, allowing for the tracing of the entire carbon chain. magritek.com

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Boron trifluoride
Carbon dioxide
Formic acid
Methanol

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Double Bond Analysis

Spectroscopic techniques are pivotal in elucidating the structural features of organic molecules. For this compound, a conjugated fatty acid, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly useful for characterizing its hallmark conjugated double bond system.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

C=O Stretching: The carboxylic acid functional group in this compound exhibits a strong, characteristic carbonyl (C=O) stretching absorption. Typically, for a saturated carboxylic acid, this band appears around 1700-1725 cm⁻¹. However, conjugation of the carbonyl group with the C=C double bonds in the (3E,5E) position delocalizes the π-electrons, which weakens the C=O bond. uobabylon.edu.iq This weakening results in a shift of the C=O stretching frequency to a lower wavenumber, generally in the range of 1680-1700 cm⁻¹. uobabylon.edu.iqlibretexts.org The O-H stretch of the carboxylic acid is also a key feature, appearing as a very broad band between 2500-3300 cm⁻¹, often overlapping with C-H stretching bands. orgchemboulder.com

C=C Stretching: The conjugated diene system gives rise to C=C stretching vibrations. In conjugated systems, these bands are typically found in the 1600-1650 cm⁻¹ region. uobabylon.edu.iqlibretexts.org Due to the conjugation, there might be two bands: one for the asymmetric stretch and one for the symmetric stretch, which can sometimes be weak or difficult to resolve. uomustansiriyah.edu.iq

A summary of expected IR absorption frequencies for this compound is presented below.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching2500-3300Broad, Strong
C-H (Alkyl)Stretching2850-2960Medium to Strong
C=O (Conjugated Acid)Stretching1680-1700Strong
C=C (Conjugated Diene)Stretching1600-1650Medium to Weak
C-O (Carboxylic Acid)Stretching1210-1320Medium
O-H (Carboxylic Acid)Bending910-950, 1395-1440Medium, Broad

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study electronic transitions, primarily in molecules with conjugated systems. The absorption of UV or visible light promotes an electron from a lower energy orbital (like a π bonding orbital) to a higher energy empty orbital (like a π* antibonding orbital). jove.com

For conjugated systems like this compound, the key parameter is the wavelength of maximum absorbance (λmax). The extent of conjugation directly influences the λmax; as the number of conjugated double bonds increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. masterorganicchemistry.com This results in the absorption of light at longer wavelengths. jove.commasterorganicchemistry.com

Based on Woodward-Fieser rules, which empirically predict the λmax for conjugated systems, a base value is assigned to the parent diene, and increments are added for substituents and structural features. pharmaxchange.info For an acyclic conjugated diene, the base λmax is approximately 217 nm. jove.com For this compound, which is a conjugated dienoic acid, the λmax is expected to be in the range of 230-240 nm in a non-polar solvent. tubitak.gov.tr This is characteristic of a π to π* transition in the conjugated diene chromophore. libretexts.org

Advanced Sample Preparation and Derivatization Strategies

The analysis of fatty acids like this compound, especially within complex biological matrices, necessitates robust sample preparation to remove interferences and enhance analytical sensitivity. nih.gov Furthermore, due to their polarity and low volatility, derivatization is often a prerequisite for certain analytical techniques like gas chromatography (GC). restek.com

Advanced Extraction Techniques: Effective extraction is the first critical step. mdpi.com Traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely used. mdpi.comorganomation.com More advanced techniques include:

Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, often carbon dioxide, as the extraction solvent. It offers advantages such as mild extraction temperatures, which minimizes degradation of thermally labile compounds.

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, accelerating the extraction process. mdpi.com

Ultrasonic-Assisted Extraction (UAE): Uses high-frequency sound waves to create cavitation bubbles in the solvent, enhancing the disruption of cell walls and improving extraction efficiency. mdpi.com

Derivatization Strategies: Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester, making it amenable to GC analysis. sigmaaldrich.com

Esterification to Fatty Acid Methyl Esters (FAMEs): This is the most common derivatization method for fatty acids. thermofisher.comfrontiersin.org Reagents like boron trifluoride in methanol (BF₃-MeOH) or methanolic HCl are frequently used to convert the carboxylic acid to its corresponding methyl ester. restek.commdpi.com The resulting FAMEs are more volatile and exhibit better chromatographic behavior.

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to form trimethylsilyl (B98337) (TMS) esters. restek.comsigmaaldrich.com This method is effective but is sensitive to moisture. sigmaaldrich.com

Pentafluorobenzyl (PFB) Bromide Derivatization: This strategy is particularly useful for enhancing sensitivity in electron capture negative ionization mass spectrometry (ECNI-MS). nih.gov The resulting PFB esters are highly electronegative, leading to a significant increase in detection sensitivity. nih.gov

The choice of derivatization agent depends on the analytical platform and the specific goals of the study. For instance, FAMEs are standard for GC-FID and GC-MS (EI), while PFB esters are superior for high-sensitivity quantification using GC-NCI-MS. thermofisher.comnih.gov

Derivatization MethodReagent(s)Analyte FormKey AdvantagesPrimary Analytical Technique
Methyl EsterificationBF₃-Methanol, Methanolic HClFatty Acid Methyl Ester (FAME)Robust, widely used, good for general profiling. restek.commdpi.comGC-FID, GC-MS
SilylationBSTFA, MSTFATrimethylsilyl (TMS) EsterDerivatizes other functional groups (e.g., hydroxyls). restek.comGC-MS
PentafluorobenzylationPentafluorobenzyl Bromide (PFBBr)Pentafluorobenzyl (PFB) EsterGreatly enhances sensitivity for trace analysis. nih.govGC-ECNI-MS

Quantitative Analysis and Metabolomics Approaches

Isotope Dilution Mass Spectrometry for Absolute Quantification

For accurate and precise quantification of this compound, isotope dilution mass spectrometry (IDMS) is the gold standard. nih.goveuropa.eu This technique involves adding a known amount of a stable isotope-labeled version of the analyte—in this case, this compound labeled with isotopes like ¹³C or ²H—to the sample as an internal standard. nih.govresearchgate.net

The key principle of IDMS is that the labeled internal standard behaves almost identically to the unlabeled (endogenous) analyte during sample preparation, extraction, derivatization, and chromatographic separation. europa.eu Any sample loss during these steps will affect both the analyte and the internal standard equally, thus the ratio of the analyte to the internal standard remains constant.

By measuring the peak area ratio of the unlabeled analyte to the labeled internal standard using a mass spectrometer, and comparing this to a calibration curve constructed with known concentrations of the analyte and a fixed amount of the internal standard, a highly accurate and precise absolute concentration can be determined. nih.govresearchgate.net This method effectively corrects for matrix effects and variations in instrument response. frontiersin.org Gas chromatography-isotope dilution mass spectrometry (GC-IDMS) is a powerful and widely validated approach for the traceable quantification of fatty acids. europa.eu

Non-Targeted Metabolomics Profiling in Complex Matrices

Non-targeted metabolomics aims to comprehensively measure as many small molecules (metabolites) as possible in a biological sample to obtain a global snapshot of its metabolic state. lcms.czmdpi.com This approach is invaluable for discovering novel biomarkers and understanding metabolic perturbations in complex systems. helmholtz-munich.de When applied to the study of this compound, it can reveal its presence and fluctuations in various biological matrices like plasma, tissues, or cell cultures, in response to different conditions. nih.gov

The typical workflow involves:

Sample Extraction: A broad extraction method, often using a biphasic solvent system like methyl tert-butyl ether (MTBE)/methanol/water, is used to capture a wide range of metabolites, including both polar and non-polar compounds like fatty acids. lcms.cz

Analytical Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled to high-resolution mass spectrometry (HRMS) is the most common analytical platform. helmholtz-munich.denih.gov Reversed-phase (RP) chromatography is particularly well-suited for separating fatty acids and other lipids. helmholtz-munich.de

Mass Spectrometry: HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide accurate mass measurements, which are crucial for the putative identification of unknown compounds based on their elemental composition. helmholtz-munich.de Data-dependent acquisition (DDA) is often used to acquire both MS1 (profiling) and MS/MS (fragmentation for structural identification) data in a single run. helmholtz-munich.de

In a non-targeted experiment, this compound would be one of thousands of features detected. Its identity would be putatively assigned based on its accurate mass-to-charge ratio (m/z) and confirmed by matching its fragmentation pattern (MS/MS spectrum) and retention time to an authentic chemical standard. helmholtz-munich.de

Data Processing and Bioinformatic Analysis for Pathway Mapping

The large and complex datasets generated by non-targeted metabolomics require sophisticated data processing and bioinformatic tools to extract meaningful biological information. researchgate.net

Data Processing: The raw data from the LC-MS analysis undergoes several processing steps:

Peak Picking and Alignment: Software like mzMine or XCMS is used to detect chromatographic peaks, integrate their areas, and align them across different samples to create a feature matrix. helmholtz-munich.de

Normalization and Filtering: Data is normalized to correct for variations in sample amount and instrument sensitivity. Low-quality features are filtered out. researchgate.net

Metabolite Annotation: Features are annotated by matching their m/z values and MS/MS spectra against spectral libraries and databases (e.g., METLIN, HMDB, LIPID MAPS). researchgate.net

Bioinformatic Analysis and Pathway Mapping: Once a list of identified and quantified metabolites, including this compound, is generated, bioinformatics tools are used to understand their biological context.

Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used to identify metabolites that differ significantly between experimental groups.

Pathway Analysis: The list of significantly altered metabolites is then fed into pathway analysis tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA). These tools use databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome to map the identified metabolites onto known metabolic pathways. researchgate.netfrontiersin.org

For this compound, this analysis could potentially link it to pathways of fatty acid biosynthesis, beta-oxidation, or the metabolism of unsaturated fatty acids. researchgate.netbiorxiv.org By observing how its levels change in conjunction with other related metabolites, researchers can infer its role in cellular metabolism and its potential connections to various physiological or pathological states. frontiersin.orgscienceopen.com

Synthetic Approaches and Derivatization Strategies for 3e,5e Tridecadienoic Acid

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis leverages the high selectivity and mild reaction conditions of biological catalysts (enzymes) to perform challenging chemical transformations. scielo.brnih.gov This approach is increasingly attractive for producing complex molecules like (3E,5E)-tridecadienoic acid.

While a single enzyme to produce the (3E,5E)-diene system directly may not be readily available, several classes of enzymes can be used or engineered for the formation of conjugated double bonds. acs.org

Decarboxylases: Enzymes from the UbiD family are known to catalyze the decarboxylation of unsaturated carboxylic acids to form terminal alkenes. researchgate.net A biosynthetic pathway could be designed to produce a precursor like (2E,4E)-dodecadienedioic acid, which could then be decarboxylated to form a conjugated diene.

Peroxidases and Oxygenases: Certain peroxidases and cytochrome P450 oxygenases can catalyze the cleavage of alkenes, sometimes proceeding through radical intermediates that can lead to the formation of new double bonds. nih.gov While often a side reaction, this activity could potentially be harnessed. For example, chloroperoxidase (CPO) has been shown to oxidize conjugated dienoic esters, and under certain conditions, can lead to products resulting from double bond modification. nih.gov

"Ene"-Reductases (EREDs): These flavin-dependent enzymes typically catalyze the reduction of activated C=C bonds. However, through protein engineering, their reactivity can be altered. Recent work has shown that engineered EREDs can catalyze C-C bond formation and control regioselectivity in reactions involving dienes. nih.gov

Lipases are hydrolases that catalyze the hydrolysis of ester bonds in triglycerides in aqueous environments. scielo.br In non-aqueous (organic) solvents, this reaction is reversible, making lipases excellent catalysts for ester synthesis (esterification) and transesterification. tandfonline.comacs.org This dual reactivity is highly valuable for the synthesis and derivatization of this compound.

Esterification: To produce ester derivatives, this compound can be reacted with an alcohol in a solvent-free system or an organic solvent using a lipase (B570770) as the catalyst. This avoids the need for harsh chemical reagents and provides high selectivity. scielo.br

Hydrolysis: For synthesis, a stable ester of this compound could be constructed using robust chemical methods. The final step would then be a highly selective, mild hydrolysis of the ester to the free carboxylic acid using a lipase in an aqueous buffer. This is particularly useful for deprotecting ester groups when other acid- or base-labile functionalities are present in the molecule. tandfonline.com

Transesterification: Lipases can catalyze the exchange of acyl groups. This could be used to convert a simple methyl or ethyl ester of the target acid into a more complex ester, or to produce the acid by reacting its ester with another carboxylic acid. mdpi.com

Synthesis of Isotopically Labeled Analogues for Tracing Studies

Isotopic labeling is an indispensable tool in metabolic research, allowing for the tracking of molecules within biological systems. For this compound, the introduction of stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) can provide invaluable insights into its absorption, distribution, metabolism, and excretion (ADME) properties. While specific literature on the isotopic labeling of this compound is not abundant, established methods for other fatty acids, particularly conjugated dienoic acids, can be adapted for its synthesis.

The choice of isotope and its position within the molecule are critical considerations. Carbon-13 is often preferred over deuterium as it avoids potential kinetic isotope effects that can arise from the cleavage of carbon-deuterium bonds and the potential loss of deuterium labels during metabolic processes like desaturation. researchgate.net

Deuterium Labeling:

Deuterium-labeled analogues of this compound can be synthesized through various established methods. One common approach involves the use of deuterated reagents in a multi-step chemical synthesis. For instance, the synthesis of gem-dideuterated tetradecanoic acids has been reported, involving the reduction of intermediate ketones with sodium borodeuteride (NaBD₄) and subsequent replacement of a tosyloxy group with deuteride (B1239839) using lithium aluminum deuteride (LiAlD₄). nih.gov A similar strategy could be envisioned for this compound, where a suitable precursor containing a ketone or other reducible functional group is treated with a deuterium source.

Another potential route is the palladium-catalyzed aerobic dehydrogenation of a partially saturated precursor in the presence of a deuterium source. rsc.orgrsc.org For example, palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids have been shown to allow for the selective incorporation of deuterium from D₂O. nih.govdntb.gov.ua This suggests that a γ,δ-unsaturated tridecenoic acid could potentially be converted to a deuterated this compound under similar conditions.

Carbon-13 Labeling:

The synthesis of carbon-13 labeled fatty acids often involves the introduction of a ¹³C-labeled precursor at a specific point in the synthetic pathway. For labeling the carboxylic acid carbon (C-1), a common method is the treatment of a suitable alkyl halide with potassium cyanide enriched with ¹³C (K¹³CN), followed by hydrolysis of the resulting nitrile to the carboxylic acid. nih.gov For this compound, this would involve starting with a 1-bromo-(2E,4E)-dodecadiene.

Labeling at other positions within the carbon chain requires more intricate synthetic design. For instance, the synthesis of [3-¹³C]tetradecanoic acid was achieved through the alkylation of diethyl sodio-malonate with [1-¹³C]1-bromododecane. nih.gov A similar malonic ester synthesis could be adapted for this compound.

Furthermore, biosynthetic approaches using microorganisms can be employed. For example, the fungus Mortierella alpina has been used to produce ¹³C-labeled polyunsaturated fatty acids when grown on a medium containing ¹³C-labeled glucose or other labeled precursors. nih.gov This method can yield fatty acids with ¹³C atoms distributed throughout the carbon chain. A similar fermentation process with an appropriate microorganism could potentially produce labeled this compound.

Isotope Labeling Position Potential Synthetic Precursor/Reagent General Method
Deuterium (²H)VariousDeuterated solvents (e.g., D₂O, deuterated methanol), Deuterated reducing agents (e.g., NaBD₄, LiAlD₄)Catalytic exchange, Reduction of carbonyls/esters
Carbon-13 (¹³C)C-1K¹³CNNitrile synthesis and hydrolysis
Carbon-13 (¹³C)Other specific positions¹³C-labeled alkyl halides, ¹³C-labeled building blocksMalonic ester synthesis, Grignard reactions
Carbon-13 (¹³C)Uniformly labeled[U-¹³C]glucoseBiosynthesis using microorganisms

Preparation of Biologically Active Derivatives and Prodrugs for Research Purposes

To enhance the therapeutic potential or to probe the biological activity of this compound, the synthesis of derivatives and prodrugs is a key strategy. Derivatization can modulate physicochemical properties such as solubility, stability, and bioavailability.

Biologically Active Derivatives:

The conjugated diene system and the carboxylic acid moiety of this compound are prime targets for chemical modification to create novel, biologically active derivatives. For instance, the synthesis of derivatives of 4-methylhexa-2,4-dienoic acid, a structurally related compound, has been explored by starting with its esters followed by selective methylation and hydrolysis.

The double bonds within the this compound structure can undergo various reactions such as oxidation to form epoxides or diols, which may exhibit unique biological activities. Additionally, the carboxylic acid group can be converted to amides or other functional groups, potentially altering the compound's interaction with biological targets.

Prodrug Strategies:

The carboxylic acid group of this compound makes it a suitable candidate for prodrug design. Prodrugs are inactive or less active precursors that are converted to the active drug in vivo. cbspd.com This approach is often used to overcome poor oral bioavailability, which can be a challenge for carboxylic acids due to their ionization at physiological pH. researchgate.net

A common and effective prodrug strategy for carboxylic acids is esterification. researchgate.netcbspd.comnih.gov By converting the carboxylic acid to an ester, the polarity of the molecule is reduced, which can enhance its absorption across biological membranes. These ester prodrugs are typically designed to be hydrolyzed by esterase enzymes present in the plasma and other tissues, releasing the active carboxylic acid. cbspd.com

For this compound, a variety of ester prodrugs could be synthesized. Simple alkyl esters (e.g., methyl, ethyl) or more complex esters, such as those designed for targeted delivery or controlled release, could be prepared. For example, the medoxomil promoiety has been successfully used to mask carboxylic acids in several FDA-approved drugs, improving their oral bioavailability. nih.gov This strategy involves creating an acyloxyalkyl ester that undergoes enzymatic and/or chemical cleavage to release the parent drug.

Derivative/Prodrug Type Functional Group Modified Purpose of Derivatization Example Modification
Biologically Active DerivativeConjugated DieneExplore new biological activitiesEpoxidation, Dihydroxylation
Biologically Active DerivativeCarboxylic AcidAlter target interactionAmidation
ProdrugCarboxylic AcidImprove bioavailabilityEsterification (e.g., alkyl esters, acyloxyalkyl esters)
ProdrugCarboxylic AcidEnhance water solubilityFormation of esters with hydrophilic groups (e.g., amino or carboxylate groups)

Comparative Biochemistry and Structure Activity Relationship Studies

Comparison with Other Conjugated Dienoic Acids

The biological effects of fatty acids are profoundly influenced by their structural features, including the length of the carbon chain and the position and geometry of their double bonds.

The chain length of a fatty acid is a critical determinant of its biological activity, influencing everything from antimicrobial potency to receptor selectivity. Generally, medium-chain (C8-C12) and long-chain (>C12) unsaturated fatty acids exhibit the most significant antimicrobial activities. oup.com

Studies involving the conjugation of fatty acids to antimicrobial peptides have demonstrated that increasing the chain length can modulate activity. For instance, when conjugated to a peptide, antimicrobial activity was found to increase with fatty acid chain length up to 16 carbons. researchgate.net Similarly, modifying the antimicrobial peptide melittin (B549807) with fatty acids showed that activity increased with chain lengths from C2 to C8. mdpi.com Conversely, in other contexts, shorter chain fatty acid conjugates have shown improved receptor selectivity and metabolic stability compared to their long-chain counterparts, such as palmitoylated versions. nih.gov

In cancer research, the chain length of fatty acids conjugated to albumin nanoparticles influenced their physicochemical properties and anticancer activity. nih.gov Long-chain C18-conjugated nanoparticles showed higher drug loading, enhanced stability, and improved anticancer activity in a colorectal cancer model compared to short-chain C4 conjugates, partly by interacting more effectively with free-fatty acid receptors on cancer cells. nih.gov

As a C13 fatty acid, (3E,5E)-tridecadienoic acid falls into the category of long-chain fatty acids. oup.com Its specific length would likely endow it with distinct properties compared to the more common C18 conjugated linoleic acids (CLAs) or shorter dienoic acids, potentially influencing its solubility, membrane interactions, and affinity for metabolic enzymes and receptors.

Table 1: Illustrative Impact of Fatty Acid Chain Length on Biological Activity

Biological System Chain Length Comparison Observed Effect Reference
Antimicrobial Peptides Short (C2-C8) vs. Medium (C10-C16) Antimicrobial activity increases with chain length up to a certain point (e.g., C8 or C16), after which it may plateau or decrease. researchgate.net, mdpi.com
Anticancer Drug Delivery Short (C4) vs. Long (C18) Long-chain conjugates exhibited higher drug loading, stability, and synergistic activation of fatty acid receptors on cancer cells. nih.gov
Peptide-Receptor Analogs Short vs. Long (Palmitoyl, C16) Short-chain lipidation led to improved receptor selectivity and increased plasma half-life, while long-chain lipidation increased potency but reduced selectivity. nih.gov

The term conjugated linoleic acid (CLA) refers to a group of positional and geometric isomers of linoleic acid (C18:2), with the most studied being cis-9,trans-11 (c9,t11) and trans-10,cis-12 (t10,c12). nih.govresearchgate.net Research consistently shows that these isomers have distinct and sometimes opposing biological effects. nih.govnih.gov For example, the t10,c12-CLA isomer is primarily credited with reducing body fat deposition, an effect not observed with the c9,t11 isomer. nih.govkoreascience.kr However, the t10,c12 isomer has also been associated with inducing insulin (B600854) resistance and altering blood lipid profiles in some human studies. nih.govnih.gov

The geometry of the double bonds is crucial. A study on conjugated trienoic acids (derived from α-linolenic acid) found that all-trans isomers exhibited the strongest growth-inhibitory effects on human tumor cells, an effect mediated by lipid peroxidation. nih.gov Similarly, a structure-activity relationship study of (2Z,4E)-5-phenylpenta-2,4-dienoic acid, an inhibitor of root gravitropism, identified the (2Z)-configuration of the diene unit as an essential structural feature for its specific activity. researchmap.jp

For tridecadienoic acid, the (3E,5E) configuration of the double bonds is expected to confer different properties than other potential isomers such as (2E,4E) or those containing cis (Z) bonds. The all-trans arrangement in this compound results in a more linear and rigid structure compared to isomers with cis bonds, which would have a bent conformation. This structural difference would significantly impact how the molecule fits into the binding pockets of enzymes and receptors, and how it incorporates into lipid membranes. For example, studies on 18-carbon fatty acid isomers showed that trans monoenoic isomers were potent inhibitors of Δ5 desaturation, while cis isomers had a much weaker effect. cdnsciencepub.com

Table 2: Comparative Effects of Conjugated Dienoic Acid Isomers

Compound/Isomer Model System Observed Biological Effect Reference
cis-9, trans-11 CLA Various Most abundant dietary CLA; potent activator of PPARα. nih.gov, researchgate.net
trans-10, cis-12 CLA Various Reduces body fat deposition; may induce insulin resistance; inhibits stearoyl-CoA desaturase (SCD). nih.gov, koreascience.kr
All-trans conjugated trienoic acids Human tumor cells Strongest growth-inhibitory effects compared to other geometric isomers. nih.gov
trans vs. cis 18:1 isomers Cultured glioma cells trans isomers strongly inhibited Δ5 desaturase; cis isomers had a much weaker effect. cdnsciencepub.com

Structure-Mechanism Relationships at the Molecular Level

The mechanisms by which conjugated fatty acids exert their effects often involve direct interaction with nuclear receptors that regulate gene expression. A primary target for many fatty acids, including CLAs, is the family of Peroxisome Proliferator-Activated Receptors (PPARs). researchgate.net The c9,t11-CLA isomer, for instance, is a potent natural ligand and activator of PPARα. researchgate.net Activation of PPARα by fatty acids typically upregulates genes involved in fatty acid oxidation and transport. frontiersin.org

Another key mechanism involves the inhibition of enzymes critical to lipid metabolism. The t10,c12-CLA isomer has been shown to inhibit the activity of stearoyl-CoA desaturase (SCD), an enzyme that converts saturated fatty acids into monounsaturated fatty acids. koreascience.kr This inhibition alters membrane fluidity and affects cellular signaling pathways.

Given its structure as a conjugated dienoic acid, it is plausible that this compound could act through similar molecular mechanisms. Its specific all-trans configuration and C13 chain length would determine its binding affinity for the ligand-binding pockets of nuclear receptors like PPARs or its potential to act as a substrate or inhibitor for enzymes in lipid metabolic pathways.

Interaction Specificity with Proteins and Lipids

The biological functions of fatty acids are mediated by their interactions with proteins and their incorporation into lipid structures like cell membranes. Covalent attachment of fatty acids to proteins, known as lipidation, is a widespread modification that directs proteins to membranes and is critical for signal transduction. jst.go.jp

Non-covalent binding is also key. Fatty acids are transported within cells by fatty acid-binding proteins (FABPs). Conjugated linoleic acid has been shown to regulate the expression of adipocyte FABP (A-FABP) via the PPARα signaling pathway, which in turn influences intramuscular fat deposition. frontiersin.org The specificity of these interactions is not fully understood, but it is clear that acyl chain length and saturation play a role. nih.gov Pull-down assays have been developed to identify proteins that bind preferentially to fatty acids with different chain lengths. nih.gov

Furthermore, some fatty acids can bind directly to signaling proteins. For example, various alkylamides from Echinacea species, which are structurally related to fatty acids, show specific binding affinity for cannabinoid receptors (CB1 and CB2), with the geometry of the double bonds influencing receptor affinity. examine.comnih.gov The all-trans structure of this compound would influence its hydrophobicity and shape, dictating its partitioning into lipid membranes and its potential to bind to specific protein targets, such as FABPs or cell surface receptors.

Biotechnological Production and Sustainable Resource Development

Metabolic Engineering of Microorganisms for Enhanced Yield

Metabolic engineering is a cornerstone of modern biotechnology, enabling the targeted modification of microbial hosts to enhance the production of desired compounds. nih.gov By re-routing metabolic pathways and optimizing genetic and regulatory processes, microorganisms can be transformed into efficient cellular factories. nih.govnrfhh.com

The biosynthesis of fatty acids like (3E,5E)-tridecadienoic acid in microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae involves a series of enzymatic reactions. mdpi.comchalmers.se Pathway engineering aims to optimize these native pathways or introduce heterologous genes to improve yield and productivity. nih.gov

In bacteria, strategies often involve the overexpression of key enzymes in the fatty acid biosynthesis pathway and the deletion of competing pathways that divert precursors away from the target molecule. nrfhh.com For instance, in the production of other organic acids, redirecting carbon flux is a common and effective strategy. nih.gov In E. coli, the acyl-CoA synthase, encoded by the fadD gene, plays a crucial role in activating fatty acids for metabolism and can be a target for engineering. mdpi.com

Yeasts, particularly S. cerevisiae and the oleaginous yeast Yarrowia lipolytica, are also attractive hosts for fatty acid production due to their robust nature and well-characterized genetics. mdpi.comchalmers.se Engineering efforts in yeast focus on increasing the supply of precursors like acetyl-CoA and NADPH, which are essential for fatty acid synthesis. mdpi.com For example, enhancing the pentose (B10789219) phosphate (B84403) pathway can increase the availability of NADPH, thereby boosting lipid production. mdpi.com The table below outlines common genetic targets for engineering fatty acid production in these microorganisms.

Microorganism Target Gene/Pathway Engineering Strategy Objective
Escherichia colifadD (acyl-CoA synthase)Overexpression or modificationEnhance activation of fatty acids for downstream conversion.
Escherichia coliCompeting metabolic pathwaysGene deletionReduce byproduct formation and redirect carbon flux to fatty acid synthesis.
Saccharomyces cerevisiaeAcetyl-CoA carboxylase (ACC1)OverexpressionIncrease the primary building block for fatty acid synthesis.
Saccharomyces cerevisiaePentose Phosphate PathwayUpregulationIncrease NADPH supply for fatty acid biosynthesis. mdpi.com
Yarrowia lipolyticaFatty acid synthesis pathwayOverexpression of key enzymesLeverage natural high-flux lipid pathways for enhanced production. mdpi.com

This table illustrates general strategies in fatty acid metabolic engineering that could be applied to the production of this compound.

The advent of CRISPR/Cas9 technology has revolutionized metabolic engineering by providing a precise, efficient, and versatile tool for genome editing. medlineplus.govopenbiotechnologyjournal.com This system allows for targeted gene knockouts, insertions, and modifications with high accuracy, accelerating the development of optimized microbial strains. medlineplus.gov

In the context of producing this compound, CRISPR/Cas9 can be employed to:

Disrupt competing pathways: Precisely delete genes responsible for the synthesis of unwanted byproducts, thereby channeling metabolic flux towards the desired product. frontiersin.org

Upregulate key enzymes: Insert strong promoters or modify regulatory elements to increase the expression of rate-limiting enzymes in the biosynthetic pathway.

Introduce novel pathways: Integrate heterologous genes from other organisms that may have more efficient enzymes for specific steps in the synthesis of the target molecule.

CRISPR/Cas9 has been successfully applied to modify the fatty acid profiles in various organisms. For example, it has been used in Brassica napus to modify the FAD2 gene, leading to an increased content of oleic acid. nih.gov Similar principles can be applied to bacteria and yeast to optimize the production of specific fatty acids like this compound. nih.gov The technology's ability to create multiple genomic edits simultaneously makes it particularly powerful for complex pathway engineering. google.com

Bioprocess Development for Industrial-Scale Synthesis

Scaling up production from the laboratory to an industrial scale requires the development of robust and efficient bioprocesses. This encompasses optimizing fermentation conditions and establishing effective downstream purification methods. nih.gov

Fermentation is the core of bioproduction, where engineered microorganisms convert substrates into the target product. Optimizing fermentation parameters is critical for maximizing yield, titer, and productivity. Key strategies include:

Media Composition: Fine-tuning the concentrations of carbon sources (like glucose), nitrogen, phosphate, and essential trace elements to support optimal cell growth and product formation. researchgate.net

Process Parameters: Controlling physical and chemical parameters such as pH, temperature, and dissolved oxygen levels is crucial. For instance, in citric acid fermentation by Y. lipolytica, maintaining a specific pH is vital for high yields. researchgate.net

Feeding Strategy: Implementing fed-batch or continuous fermentation strategies can help to avoid substrate inhibition and maintain high productivity over extended periods. mdpi.com

A study on the biocatalytic conversion of decanoic acid to trans-2-decenoic acid using engineered E. coli demonstrated the impact of optimization. mdpi.com By systematically adjusting factors like inducer concentration, seed culture time, and temperature, they significantly increased the product titer. mdpi.com The table below shows the results of their optimization.

Parameter Before Optimization After Optimization
Titer (g/L) 0.940 ± 0.1041.982 ± 0.110
OD600 (Max) 6.468.46

This table, adapted from a study on a related fatty acid, highlights the potential gains from fermentation optimization. mdpi.com Similar approaches would be essential for the industrial-scale synthesis of this compound.

Removal of Insolubles: The first step is to separate the microbial biomass from the liquid culture medium. This is commonly achieved through centrifugation or microfiltration. fraunhofer.de

Product Isolation: The product is then isolated from the clarified broth. For organic acids, techniques like precipitation or liquid-liquid extraction can be employed to concentrate the product and remove bulk impurities like water. fraunhofer.denih.gov Reactive extraction, where a reagent in the organic phase reacts with the target acid to enhance transfer, is a promising method. nih.gov

Product Purification: Further purification is necessary to remove contaminants with similar chemical properties. Chromatographic methods are powerful tools for this stage. wiley-vch.de

Product Polishing: The final step, often involving techniques like crystallization or distillation, is to achieve the desired high level of purity. fraunhofer.de For instance, short-path distillation is effective for separating fatty acids with close boiling points. fraunhofer.de

The choice of purification techniques depends on the specific properties of this compound and the required purity of the final product.

Sustainable Sourcing from Natural Producers

While biotechnological production offers a controlled and scalable manufacturing route, direct extraction from natural sources remains a relevant consideration, particularly for compounds produced by unique organisms. This compound has been identified as a metabolite in certain organisms, including fungi. evitachem.comnih.gov

Sustainable sourcing from these natural producers would involve several key steps:

Cultivation: Developing optimized cultivation conditions for the source organism (e.g., a specific fungal strain) to maximize the production of the target compound.

Extraction: Employing efficient methods to extract the compound from the biomass or culture medium. This could involve solvent extraction, where the choice of solvent is critical to maximize yield and minimize the co-extraction of impurities. nih.gov

Purification: The extracted crude material would then undergo purification steps, similar to those used in biotechnological downstream processing, to isolate this compound to the desired specification.

The feasibility of this approach depends on the natural productivity of the source organism and the efficiency of the extraction and purification processes.

Future Research Directions and Translational Perspectives

Elucidating Novel Biological Functions in Understudied Organisms

The detection of (3E,5E)-tridecadienoic acid in association with iron-oxidizing bacteria provides a critical starting point, suggesting its involvement in the metabolic processes of organisms in specific, and perhaps extreme, environments. gla.ac.uk Future research should prioritize a systematic screening for this compound in a wider array of understudied organisms, such as other extremophilic bacteria, archaea, marine fungi, and invertebrates. Such exploration could reveal novel biological functions. For instance, many fatty acids serve as signaling molecules in microbial communication, influencing behaviors like biofilm formation, virulence, and quorum sensing. nih.govtandfonline.comnih.gov Investigating whether this compound participates in such cell-to-cell signaling could unveil new mechanisms of microbial interaction and pathogenesis. Furthermore, its role could be structural, contributing to the unique membrane compositions that allow organisms to thrive in challenging conditions.

Deeper Mechanistic Understanding of Metabolic Regulation

The regulation of fatty acid metabolism in bacteria is a sophisticated process, often controlled by transcriptional regulators that sense the levels of fatty acid intermediates. nih.govnih.govresearchgate.net In well-studied bacteria like Escherichia coli and Bacillus subtilis, proteins such as FadR and FapR play crucial roles in balancing fatty acid synthesis and degradation. nih.govresearchgate.net However, the specific regulatory pathways that govern the concentration of this compound are entirely unknown.

Future research must aim to identify the genetic and enzymatic machinery that controls the cellular levels of this compound. This will likely involve transcriptomic and proteomic analyses of producing organisms under various conditions to pinpoint genes and proteins whose expression correlates with the compound's abundance. Identifying the specific transcription factors and the signaling molecules they respond to will provide a deeper mechanistic understanding of how an organism utilizes this compound to adapt to its environment. escholarship.orggrantome.com

Development of Advanced Bioanalytical Tools

To study a specific molecule within a complex biological matrix, robust and sensitive analytical methods are essential. While general techniques for fatty acid analysis, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are available, methods specifically tailored for the detection and accurate quantification of this compound are needed. mdpi.comchemrxiv.orgtdx.catresearchgate.net

Future work in this area should include the chemical synthesis of a deuterated or ¹³C-labeled version of this compound to serve as an internal standard for precise quantification. Developing optimized extraction protocols and derivatization techniques will also be critical for improving detection sensitivity from environmental or biological samples. gla.ac.uk High-resolution mass spectrometry can provide predicted data, such as collision cross-section (CCS) values, which can aid in the identification of the molecule in untargeted metabolomics studies. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound

Adduct Ion Mass-to-Charge Ratio (m/z) Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺ 211.16927 153.8
[M+Na]⁺ 233.15121 158.6
[M-H]⁻ 209.15471 151.7
[M+NH₄]⁺ 228.19581 172.1
[M+K]⁺ 249.12515 155.2

This data is predicted and sourced from PubChemLite, providing a reference for analytical method development. uni.lu

Exploration of Uncharted Biosynthetic Pathways

The exact biosynthetic pathway leading to this compound is currently unknown. The synthesis of unsaturated fatty acids in bacteria can occur through oxygen-dependent or -independent mechanisms, and it is possible this compound is a product of a modified version of one of these canonical pathways. nih.gov Alternatively, it could be produced via a polyketide synthase (PKS) or a hybrid PKS-fatty acid synthase system, which are known to generate a vast diversity of natural products. biorxiv.org Some marine bacteria are known to produce uniquely methylated fatty acids through novel biosynthetic routes. d-nb.info

Future research should leverage genome mining of organisms known to produce this compound to identify candidate biosynthetic gene clusters. Once identified, these gene clusters can be expressed in a heterologous host to confirm their role in the compound's synthesis and to characterize the functions of the individual enzymes involved. Elucidating this pathway could provide new enzymatic tools for synthetic biology applications.

Integration with Systems Biology and Multi-Omics Approaches

To comprehend the full biological context of this compound, a systems biology approach is indispensable. metacyc.orglongdom.org By integrating data from genomics, transcriptomics, proteomics, and lipidomics, a comprehensive picture of the compound's interactions within the cell can be constructed. nih.govcreative-proteomics.comgenome.jp For example, untargeted lipidomics can reveal how the levels of this compound change in relation to other lipids in response to specific stimuli or genetic modifications. chemrxiv.org

Correlating these changes with transcriptomic data can help build regulatory network models that connect the compound to specific signaling pathways or metabolic fluxes. This multi-omics strategy will be crucial for moving beyond simple identification and towards a functional understanding of this compound's role in the broader biological system.

Potential for Biomarker Discovery in Non-Human Models

The restricted known distribution of this compound to specific organisms like iron-oxidizing bacteria makes it a promising candidate as a biomarker in non-human systems. gla.ac.uk Its presence or abundance could serve as a specific indicator for the activity of these microorganisms in environmental samples, such as in studies of bioremediation or microbial corrosion.

In the context of host-microbe interactions, the fatty acid profiles of symbiotic or pathogenic microorganisms can be indicative of the host's health status. Future studies in non-human models, such as invertebrates or plants colonized by specific microbes, could investigate whether the levels of this compound correlate with particular physiological or pathological states. While research into fatty acids as biomarkers is ongoing, focusing on such a specific and less common molecule could provide a more targeted and less ambiguous signal. tdx.cat

Q & A

Basic Research Questions

Q. What experimental methods are critical for confirming the structural configuration of (3E,5E)-tridecadienoic acid?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to confirm double-bond positions (3E and 5E) via coupling constants (JJ-values) and NOESY correlations .
  • X-ray Crystallography : For crystalline derivatives, employ SHELX programs (e.g., SHELXL for refinement) to resolve spatial arrangements and bond geometries. ORTEP-III can visualize thermal ellipsoids and validate stereochemistry .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns to rule out isomer contamination.

Q. How can researchers optimize the synthesis of this compound to minimize isomerization during preparation?

  • Methodology :

  • Controlled Reaction Conditions : Use low temperatures (e.g., 0–4°C) and inert atmospheres to prevent thermal or oxidative isomerization.
  • Catalyst Selection : Employ stereoselective catalysts (e.g., palladium-based) for double-bond formation, validated via TLC or HPLC monitoring .
  • Post-Synthesis Analysis : Compare experimental 1H^1H-NMR data with computational predictions (e.g., DFT calculations) to detect undesired isomers .

Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?

  • Methodology :

  • Cell Viability Assays : Use MTT or resazurin assays to assess cytotoxicity across cell lines (e.g., cancer vs. normal cells).
  • Enzyme Inhibition Studies : Employ fluorescence-based or colorimetric kits (e.g., COX-2, lipoxygenase) to evaluate anti-inflammatory potential.
  • Membrane Interaction Assays : Utilize surface plasmon resonance (SPR) or Langmuir troughs to study lipid bilayer interactions .

Advanced Research Questions

Q. How do the conjugated double bonds (3E,5E) influence the compound’s reactivity in lipid peroxidation studies?

  • Methodology :

  • Kinetic Analysis : Monitor peroxidation rates via UV-Vis spectroscopy (234 nm for diene conjugation) under controlled oxygen tension .
  • Computational Modeling : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) and predict radical stabilization .
  • Comparative Studies : Contrast peroxidation profiles with non-conjugated analogs (e.g., 3Z,5E isomers) to isolate stereoelectronic effects .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies of this compound?

  • Methodology :

  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., bioavailability, metabolite interference) .
  • Pharmacokinetic Profiling : Use LC-MS/MS to quantify compound and metabolites in plasma/tissues, correlating exposure levels with efficacy .
  • Dose-Response Refinement : Conduct fractional factorial designs to test interactions between dosage, administration routes, and biological matrices .

Q. How can researchers validate the hypothesized role of this compound in modulating lipid raft dynamics?

  • Methodology :

  • Fluorescence Microscopy : Label rafts with cholera toxin B (CTxB) and track colocalization with fluorescently tagged compounds .
  • Molecular Dynamics (MD) Simulations : Model lipid bilayers embedded with the compound to predict partitioning behavior and raft stability .
  • Proteomic Analysis : Isolate raft fractions via sucrose gradient centrifugation and identify protein interactions via mass spectrometry .

Methodological Best Practices

  • Data Integrity : Maintain raw datasets (e.g., NMR spectra, chromatograms) in accessible formats, adhering to FAIR principles .
  • Reproducibility : Document synthesis protocols with step-by-step reaction parameters (e.g., solvent purity, catalyst lot numbers) .
  • Statistical Rigor : Use ANOVA or mixed-effects models to account for biological variability in activity assays, reporting effect sizes and confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E,5E)-tridecadienoic acid
Reactant of Route 2
(3E,5E)-tridecadienoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.